tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate
Description
Chemical Structure: The compound (CAS 2060024-81-7) features a pyrrolidine ring substituted with a tert-butyl carboxylate group at the 1-position and a 1,2,4-triazole moiety at the 3-position. The triazole ring is further functionalized with an aminomethyl group at the 5-position. Its molecular formula is C₁₂H₂₁N₅O₂, with a molecular weight of 267.33 g/mol .
Properties
Molecular Formula |
C12H21N5O2 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
tert-butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-5-4-8(7-17)10-14-9(6-13)15-16-10/h8H,4-7,13H2,1-3H3,(H,14,15,16) |
InChI Key |
RZVVAYORSYFXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NNC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Preparation of the 1,2,4-Triazole Core with Aminomethyl Substitution
Two complementary synthetic pathways for preparing 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives have been reported, which can be adapted for the aminomethyl-substituted triazole in this compound:
| Step | Description | Reagents & Conditions | Remarks |
|---|---|---|---|
| 1 | Formation of N-guanidinosuccinimide intermediate | React succinic anhydride with aminoguanidine hydrochloride | Microwave irradiation accelerates reaction |
| 2 | Nucleophilic ring opening with amines | React intermediate with aliphatic amines under microwave irradiation | Efficient for primary/secondary amines; forms 1,2,4-triazole ring |
| 3 | Alternative pathway for less nucleophilic amines | Prepare N-arylsuccinimides first, then react with aminoguanidine hydrochloride | Applied for aromatic amines |
This approach yields the 5-amino-1,2,4-triazole ring system with the aminomethyl substituent through recyclization of the triazole ring.
Representative Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Potassium carbonate or sodium tert-butoxide |
| Temperature | 60–100 °C |
| Reaction Time | 12–48 hours |
| Purification | Silica gel flash chromatography with EtOAc-heptane gradient |
These conditions have been successfully applied in related tert-butyl protected azetidine and pyrrolidine derivatives synthesis, indicating their suitability for the target compound.
Research Findings and Analytical Data
- The compound's molecular formula is C12H21N5O2 with a molecular weight of 267.33 g/mol.
- Characterization techniques typically include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and tautomerism of the triazole ring.
- The annular prototropic tautomerism of the 1,2,4-triazole ring is an important consideration during synthesis and analysis, affecting the chemical behavior and reactivity.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| N-Guanidinosuccinimide pathway | Succinic anhydride, aminoguanidine hydrochloride, aliphatic amines | Microwave-assisted nucleophilic ring opening and recyclization | High yield with aliphatic amines, efficient | Ineffective with less nucleophilic aromatic amines |
| N-Arylsuccinimide pathway | N-arylsuccinimides, aminoguanidine hydrochloride | Microwave-assisted ring formation | Applicable to aromatic amines | Requires pre-formed aryl intermediates |
| Nucleophilic substitution on bromopyrrolidine ester | tert-Butyl 3-bromopyrrolidine-1-carboxylate, triazole nucleophile, K2CO3 or NaOtBu | SN2 reaction in DMF | High yield, mild conditions | Requires careful control of temperature and time |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can result in the formation of various alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity .
Biology
In biological research, this compound is used to study the effects of triazole and pyrrolidine derivatives on various biological systems. It has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is being studied for its role in the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Key Features :
- Pyrrolidine core : A five-membered saturated nitrogen heterocycle, contributing to conformational rigidity.
- tert-Butyl carboxylate : A common protecting group for amines, enhancing solubility in organic solvents.
- 1,2,4-Triazole : A heteroaromatic ring with three nitrogen atoms, enabling hydrogen bonding and metal coordination.
- Aminomethyl group: A reactive site for further derivatization (e.g., amide formation).
Comparison with Structurally Similar Compounds
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 270912-72-6)
Structural Differences :
- Lacks the 1,2,4-triazole moiety present in the target compound.
- Retains the pyrrolidine core and tert-butyl carboxylate group.
Functional Implications :
tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate (CAS 2060042-20-6)
Structural Differences :
Functional Implications :
- Steric effects : The bulkier piperidine could reduce solubility in polar solvents compared to pyrrolidine analogs.
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 398491-59-3)
Structural Differences :
Functional Implications :
- Pyrazole vs. triazole : Pyrazole (2 nitrogen atoms) is less aromatic than triazole, reducing stability and electron-deficient character.
- Fused ring system : May restrict rotational freedom, impacting interactions with enzymes or receptors.
(R)- and (S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 199174-29-3 and 199175-10-5)
Structural Differences :
- Chiral analogs with stereochemistry at the pyrrolidine’s 3-position.
- Lack the triazole group.
Functional Implications :
- Stereochemical specificity : Enantiomers may exhibit divergent biological activities or binding affinities.
Research Findings and Implications
- Antimicrobial Activity: The 1,2,4-triazole moiety in the target compound is associated with antimicrobial properties, as demonstrated in triazole-containing quinazoline derivatives (). The aminomethyl group may enhance bioavailability compared to simpler analogs .
- Coordination Chemistry : The triazole’s nitrogen atoms enable metal coordination, suggesting utility in catalysis or materials science (e.g.,稀土羧酸配合物 in ). Piperidine and pyrrolidine analogs lack this feature .
- Synthetic Utility: The Boc-protected amine and aminomethyl group make the target compound a versatile intermediate for peptide coupling or functionalization, similar to CAS 270912-72-6 .
Biological Activity
tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate (CAS Number: 2060024-81-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 267.33 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a triazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with triazole rings showed enhanced activity against various bacterial strains, suggesting their potential as antimicrobial agents .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies revealed that it exhibited cytotoxic activity against several cancer cell lines. For instance, the compound was tested against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, showing IC values in the micromolar range . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is partly attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. It has been reported that the compound can modulate the expression of genes associated with cell cycle regulation and apoptosis . Notably, it represses the expression of CDKN1A (p21), a critical regulator of the cell cycle, thereby promoting cell cycle progression in certain contexts .
Case Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized a series of triazole derivatives and evaluated their anticancer activity. The tert-butyl derivative showed promising results against A431 skin carcinoma cells with an IC value significantly lower than that of standard chemotherapeutics like doxorubicin . The study highlighted structure-activity relationships (SAR), indicating that modifications to the triazole ring could enhance cytotoxicity.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various triazole derivatives, including this compound. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests potential applications in treating bacterial infections.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
